molecular formula C9H11NO2 B12279328 2-((1,3-Dioxolan-2-yl)methyl)pyridine

2-((1,3-Dioxolan-2-yl)methyl)pyridine

Cat. No.: B12279328
M. Wt: 165.19 g/mol
InChI Key: WLAQYSJLFNUZMA-UHFFFAOYSA-N
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Description

2-((1,3-Dioxolan-2-yl)methyl)pyridine is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a pyridine ring substituted with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,3-Dioxolan-2-yl)methyl)pyridine typically involves the reaction of pyridine derivatives with 1,3-dioxolane. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the dioxolane ring from a carbonyl compound and ethylene glycol . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as toluene, with continuous removal of water to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions: 2-((1,3-Dioxolan-2-yl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((1,3-Dioxolan-2-yl)methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The pyridine nitrogen and the oxygen atoms in the dioxolane ring can coordinate with metal centers, influencing the reactivity and properties of the resulting complexes .

Comparison with Similar Compounds

Uniqueness: 2-((1,3-Dioxolan-2-yl)methyl)pyridine is unique due to the presence of both a pyridine ring and a 1,3-dioxolane moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(1,3-dioxolan-2-ylmethyl)pyridine

InChI

InChI=1S/C9H11NO2/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h1-4,9H,5-7H2

InChI Key

WLAQYSJLFNUZMA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC2=CC=CC=N2

Origin of Product

United States

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